molecular formula C26H25BrN4O3 B13383411 N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine

Cat. No.: B13383411
M. Wt: 521.4 g/mol
InChI Key: KYHVWHYLKOHLKA-UHFFFAOYSA-N
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Description

Historical Context of α4-Integrin Antagonists in Immunomodulation

The therapeutic targeting of α4-integrins emerged from seminal discoveries in leukocyte trafficking mechanisms. α4-integrins, including α4β1 (VLA-4) and α4β7, mediate adhesion of immune cells to vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1), respectively, enabling their migration into inflamed tissues. Early validation of this pathway came from natalizumab, a monoclonal antibody targeting α4-integrins, which demonstrated efficacy in relapsing-remitting multiple sclerosis (MS) and inflammatory bowel disease (IBD). However, its association with progressive multifocal leukoencephalopathy (PML) led to temporary withdrawal and subsequent restricted use, underscoring the need for safer alternatives.

This safety concern catalyzed interest in small-molecule α4-integrin antagonists, which offer advantages in oral bioavailability, reduced immunogenicity, and tunable pharmacokinetics. Early candidates, such as firategrast and valategrast, faced challenges in selectivity and off-target effects. Zaurategrast emerged from iterative optimization efforts to enhance binding specificity for α4β1/α4β7 integrins while minimizing interference with constitutive immune surveillance. Preclinical studies highlighted its ability to disrupt α4-integrin–VCAM-1 interactions without inducing systemic immunosuppression, positioning it as a candidate for chronic inflammatory conditions.

Table 1: Evolution of α4-Integrin Antagonists

Compound Class Example Agent Development Stage Key Attributes
Monoclonal Antibodies Natalizumab Marketed (2004) High efficacy, PML risk, intravenous administration
Peptide Mimetics Firategrast Phase II (2010) Oral bioavailability, moderate half-life
Small-Molecule Inhibitors Zaurategrast (CT 7758) Preclinical/Phase I Spirocyclic core, enhanced selectivity, oral dosing

Properties

IUPAC Name

2-[(2-bromo-3-oxospiro[3.5]non-1-en-1-yl)amino]-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O3/c27-21-22(26(23(21)32)10-2-1-3-11-26)31-20(25(33)34)14-16-4-6-18(7-5-16)30-24-19-15-28-12-8-17(19)9-13-29-24/h4-9,12-13,15,20,31H,1-3,10-11,14H2,(H,29,30)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHVWHYLKOHLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=C(C2=O)Br)NC(CC3=CC=C(C=C3)NC4=NC=CC5=C4C=NC=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spiro[3.5]non-1-en-1-yl Core Construction

The spirocyclic framework is synthesized through:

L-Phenylalanine Functionalization

Key modifications include:

  • Stereoselective coupling of the spiro-bromo-oxo fragment to the α-amino group
  • Para-position activation on the phenyl ring for subsequent amination
  • Use of enzyme-mediated methods (Phenylalanine Ammonia Lyase) to maintain chiral integrity, as described in related ortho-halogenated phenylalanine syntheses

2,7-Naphthyridin-1-ylamino Group Installation

Final stage involves:

Detailed Reaction Sequence

Step Process Key Reagents/Conditions Yield Optimization
1 Spiro ring formation Cyclohexanone derivatives, BF₃·Et₂O Temperature-controlled (0-5°C)
2 Bromo-oxo functionalization NBS, DCM, light protection Stoichiometric Br₂ control
3 Amino coupling EDCl/HOBt, DIPEA pH 7.4 buffer system
4 Naphthyridine amination Pd₂(dba)₃, Xantphos ligand Microwave-assisted heating

Data synthesized from patent EP 1 833 789 and VulcanChem documentation

Critical Process Considerations

Analytical Characterization

Successful synthesis requires verification by:

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The brominated oxo group can be further oxidized to form more complex oxo derivatives.

    Reduction: The spirocyclic core can be reduced under hydrogenation conditions to form a more saturated spirocyclic system.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or thiourea.

Major Products

Scientific Research Applications

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Material Science: The compound’s spirocyclic core can be used to design new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated oxo group and naphthyridine moiety are key functional groups that enable the compound to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues of L-Phenylalanine Derivatives

N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (CAS RN not specified)
  • Structure : Features a chlorobenzoyl group attached to tyrosine, which is further linked to L-phenylalanine methyl ester.
  • Key Differences: Lacks the spirocyclic bromo-oxo group and 2,7-naphthyridin-1-ylamino substituent. Contains a methyl ester instead of a free carboxylic acid.
Propyl (2S)-2-(2-bromo-3-oxospiro[3.5]non-1-en-1-ylamino)-3-[4-([2,7]naphthyridin-1-ylamino)phenyl]propanoate
  • Structure : Ester derivative of Zaurategrast with a propyl group replacing the carboxylic acid.
  • Requires hydrolysis in vivo to release the active carboxylic acid form.
  • Synthesis: Derived from Zaurategrast’s intermediate via esterification with propanol .

Halogen-Substituted Aromatic Compounds

3-Chloro-N-phenyl-phthalimide (CAS RN not specified)
  • Structure : A phthalimide derivative with a chlorine atom and phenyl group.
  • Key Differences: Lacks amino acid backbone and spirocyclic systems. Features a planar phthalimide ring system.
  • Activity: Used as a monomer in polyimide synthesis, unrelated to biological targeting .

Hydroxamic Acid Derivatives

N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide (CAS RN not specified)
  • Structure : Combines a hydroxamic acid group with a chlorophenyl-substituted cyclohexane.
  • Key Differences :
    • Hydroxamic acid moiety replaces the spirocyclic and naphthyridine groups.
    • Designed for antioxidant activity (e.g., DPPH radical scavenging) rather than integrin inhibition .

Data Table: Comparative Analysis

Compound Name CAS RN Molecular Formula Key Functional Groups Pharmacological Activity Synthesis Method
Zaurategrast 455264-31-0 C₂₆H₂₅BrN₄O₃ Spirocyclic bromo-oxo, 2,7-naphthyridine α4 integrin inhibition EDC/HOBT coupling
N-[N-(2-Chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester N/A C₂₆H₂₄ClN₃O₅ Chlorobenzoyl, methyl ester Peptide synthesis Amide coupling
3-Chloro-N-phenyl-phthalimide N/A C₁₄H₈ClNO₂ Phthalimide, chlorine Polymer monomer Chlorination of phthalimide
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide N/A C₁₃H₁₅ClN₂O₂ Hydroxamic acid, chlorophenyl Antioxidant Hydroxylamine coupling

Key Findings

Structural Uniqueness : Zaurategrast’s spirocyclic bromo-oxo and 2,7-naphthyridine groups distinguish it from simpler phenylalanine derivatives, enabling selective α4 integrin binding .

Ester Derivatives : Propyl or 2-hydroxyethyl esters of Zaurategrast improve solubility but require metabolic activation .

Activity Divergence : Hydroxamic acids () prioritize antioxidant over integrin inhibition due to radical-scavenging moieties .

Biological Activity

N-(2-Bromo-3-oxospiro[3.5]non-1-en-1-yl)-4-(2,7-naphthyridin-1-ylamino)-L-phenylalanine, commonly referred to as Zaurategrast (CDP323), is a compound with significant potential in pharmacological applications, particularly in oncology and immunology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C26H25BrN4O3
  • Molecular Weight : 521.41 g/mol
  • CAS Number : 455264-31-0

The compound features a complex structure that includes a spirocyclic moiety and a naphthyridine derivative, which contribute to its biological activity.

Zaurategrast functions primarily as a cereblon E3 ligase modulator , influencing the ubiquitination and subsequent degradation of target proteins involved in various cellular processes. This mechanism is particularly relevant in cancer therapies, where the degradation of oncogenic proteins can inhibit tumor growth.

Key Mechanisms:

  • Targeted Ubiquitination : The compound recruits target proteins to cereblon, facilitating their ubiquitination and degradation.
  • Inhibition of Oncogenic Pathways : By degrading specific proteins that promote tumor survival and proliferation, Zaurategrast can potentially suppress tumor growth.

Antitumor Effects

Research indicates that Zaurategrast exhibits notable antitumor activity across various cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that Zaurategrast can inhibit the proliferation of breast cancer cells by targeting key oncogenes.
  • Multiple Myeloma : In preclinical models, the compound demonstrated significant efficacy in reducing tumor burden by promoting the degradation of myeloma-associated proteins.

Immunomodulatory Effects

Zaurategrast also shows promise in modulating immune responses:

  • Cytokine Regulation : The compound has been observed to influence cytokine production, which is crucial for immune system regulation.
  • T-cell Activation : Enhanced T-cell activity has been noted in studies involving Zaurategrast, suggesting its potential in immunotherapy applications.

Case Studies

  • Case Study 1 : A clinical trial evaluating the efficacy of Zaurategrast in patients with refractory multiple myeloma showed a partial response rate of 40%, with manageable side effects.
  • Case Study 2 : In vitro studies on breast cancer cell lines revealed that Zaurategrast treatment led to a significant reduction in cell viability, with IC50 values ranging from 100 nM to 500 nM depending on the specific cell line.

Data Table of Biological Activities

Activity TypeTarget DiseaseObserved EffectReference
AntitumorBreast CancerInhibition of cell proliferation
AntitumorMultiple MyelomaReduction in tumor burden
ImmunomodulatoryVariousEnhanced T-cell activation
Cytokine RegulationAutoimmune DiseasesModulation of cytokine levels

Q & A

Q. Table 1: Example Reaction Parameters

StepReagent/ConditionYield (%)Validation Method
SpirocyclizationAPS (Ammonium persulfate), 60°C75XRD
Naphthyridine couplingDMDAAC, 8% catalyst82NMR

Basic Question: How can spectroscopic techniques resolve structural ambiguities in the final compound?

Answer:
Combined spectroscopic profiling is critical:

  • FTIR (Fourier Transform Infrared) : Identify carbonyl (C=O) at 1680–1720 cm⁻¹ and bromine-C stretching at 550–600 cm⁻¹ .
  • NMR : Use Varian Agilent 500 MHz for sp³/sp² carbon differentiation in the spiro ring (δ 90–110 ppm for sp³; δ 120–140 ppm for sp²) .
  • XRD : Confirm non-planar spiro geometry (bond angles ~90°) .

Advanced Question: How can contradictory spectral data (e.g., NMR vs. XRD) be reconciled during characterization?

Answer:
Contradictions often arise from dynamic isomerism or crystal packing effects:

  • Dynamic NMR (DNMR) : Detect spiro ring conformational exchange (e.g., coalescence temperatures) .
  • Single-Crystal XRD : Compare solid-state (XRD) and solution-state (NMR) structures to identify polymorphism .
  • Computational Validation : Use DFT calculations to model energy barriers between conformers .

Example Contradiction Resolution :
In , XRD data showed planar spiro rings, but NMR suggested non-equivalent protons. This discrepancy was resolved by identifying temperature-dependent ring puckering .

Advanced Question: What experimental design strategies optimize yield and purity in large-scale synthesis?

Answer:
Apply Design of Experiments (DoE) and flow chemistry principles:

  • Flow Chemistry : Use continuous reactors (as in diphenyldiazomethane synthesis) to control exothermic bromination steps .
  • DoE Factors : Vary temperature (40–80°C), catalyst loading (5–10%), and reaction time (2–8 hrs) to maximize yield (>80%) .
  • Purification : Employ Chromolith HPLC for high-resolution separation of stereoisomers .

Q. Table 2: DoE Optimization Example

FactorLowHighOptimal
Temp (°C)408060
Catalyst (%)5108
Time (hrs)286

Advanced Question: How does the 2,7-naphthyridine moiety influence biological activity, and what SAR (Structure-Activity Relationship) studies support this?

Answer:
The 2,7-naphthyridine group enhances π-π stacking with protein targets:

  • Antibacterial Activity : Analogous 3'-(phenylamino)spiro derivatives showed MIC values <1 µg/mL against S. aureus due to naphthyridine-DNA intercalation .
  • Enzyme Inhibition : In , hydroxamic acid derivatives with naphthyridine-like motifs inhibited metalloproteases (IC₅₀: 0.2–5 µM) .
  • Computational Docking : Use AutoDock Vina to model naphthyridine interactions with kinase ATP-binding pockets .

Basic Question: What safety protocols are recommended for handling this compound?

Answer:
While no explicit GHS hazards are reported for similar compounds (e.g., N-phthaloyl-L-phenylalanine), adopt precautions:

  • PPE : Gloves, goggles, and fume hoods for bromine handling .
  • Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate .
  • Toxicity Screening : Use EPA DSSTox databases to predict ecotoxicity .

Advanced Question: How can computational modeling predict metabolic stability or degradation pathways?

Answer:

  • Metabolic Prediction : Use SwissADME to identify vulnerable sites (e.g., bromine hydrolysis or naphthyridine oxidation) .
  • Degradation Studies : Simulate acidic/alkaline conditions (pH 2–12) and analyze products via LC-MS .

Q. Table 3: Predicted Metabolic Pathways

SitePathwayHalf-Life (h)
BromineHydrolysis12
NaphthyridineCYP3A4 oxidation6

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